2,3,5,6-tetramethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2,3,5,6-tetramethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, including multiple methyl groups and a sulfonamide functional group, which contribute to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative. This can be achieved through the reaction of tetrahydrothiophene with piperidine under controlled conditions to form the desired intermediate.
Sulfonamide Formation: The intermediate is then reacted with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the amine group of the piperidine derivative attacks the sulfonyl chloride, forming the sulfonamide bond.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions.
Substitution: The methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its potential to inhibit certain enzymes. This makes it a candidate for the development of enzyme inhibitors or pharmaceuticals.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers with specific functional properties.
Mechanism of Action
The mechanism by which 2,3,5,6-tetramethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects is largely dependent on its interaction with biological targets. The sulfonamide group can interact with enzyme active sites, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-tetramethylbenzenesulfonamide: Lacks the piperidine and tetrahydrothiophene moieties, making it less complex and potentially less versatile.
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide: Similar but without the tetramethyl substitution on the benzene ring, which may affect its reactivity and biological activity.
Uniqueness
The unique combination of the tetramethyl-substituted benzene ring, the piperidine moiety, and the tetrahydrothiophene ring in 2,3,5,6-tetramethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2S2/c1-14-11-15(2)17(4)20(16(14)3)26(23,24)21-12-18-5-8-22(9-6-18)19-7-10-25-13-19/h11,18-19,21H,5-10,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOCBCQIYRWNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2CCN(CC2)C3CCSC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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